N-(4-methoxybenzyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
Description
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide |
InChI |
InChI=1S/C18H18N4O3/c1-25-14-7-5-13(6-8-14)12-19-17(23)10-9-15-18(24)22-11-3-2-4-16(22)21-20-15/h2-8,11H,9-10,12H2,1H3,(H,19,23) |
InChI Key |
UZOOCJJHSZNLNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3C=CC=CN3C2=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrido[2,1-c] Triazin-4-One Core
The core is synthesized via cyclocondensation reactions. A representative approach involves:
Starting Material : 3-Amino-2-(4-thioxo-1,4-dihydropyridin-3-ylsulfonyl)guanidine (derived from pyrido[4,3-e]-1,4,2-dithiazine).
Reaction Conditions :
-
Reagent : 2-Oxoalkanoic acids or esters in glacial acetic acid under reflux (50–90 hours).
-
Mechanism : Intramolecular addition-elimination (S<sub>N</sub>Ar) followed by H<sub>2</sub>S elimination and six-membered ring closure.
Example Protocol :
-
Dissolve 3-amino-2-(4-thioxopyridin-3-ylsulfonyl)guanidine (1.0 equiv) in glacial acetic acid.
-
Add ethyl 2-oxopropanoate (1.2 equiv) and reflux at 110°C for 72 hours.
-
Cool, dilute with ice water, and extract with dichloromethane.
-
Purify via column chromatography (silica gel, 10% MeOH/CH<sub>2</sub>Cl<sub>2</sub>).
Introduction of the Propanamide Side Chain
The propanamide moiety is introduced through amide coupling or nucleophilic substitution:
Method A : Direct Amidation
-
Reagents : 3-(4-Oxo-4H-pyrido[2,1-c]triazin-3-yl)propanoic acid, 4-methoxybenzylamine, EDCl/HOBt.
-
Workup : Acidify with HCl, precipitate product, recrystallize from ethanol.
Method B : Alkylation Followed by Amidation
-
Alkylation : React 3-chloropropionyl chloride with 4-methoxybenzylamine in THF (0°C, 2 hours).
-
Coupling : Attach the alkylated side chain to the triazinone core using DCC/DMAP in anhydrous DMF.
Comparative Data :
Optimization of Critical Parameters
Solvent Selection
Glacial acetic acid is preferred for cyclization due to its ability to stabilize intermediates via protonation. Polar aprotic solvents (DMF, DMSO) enhance amidation yields but may degrade the triazinone core at elevated temperatures.
Catalysts and Reagents
Temperature Control
-
Cyclization : Reflux (110°C) ensures complete ring closure but risks decomposition beyond 90 hours.
-
Amidation : Room temperature prevents epimerization of the benzyl group.
Analytical Characterization
Spectroscopic Data :
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.75 (d, J = 6.0 Hz, 1H, pyridyl), 7.25 (d, J = 8.5 Hz, 2H, benzyl), 3.80 (s, 3H, OCH<sub>3</sub>).
Purity : ≥95% by HPLC (C18 column, 70:30 MeCN/H<sub>2</sub>O).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
N-(4-methoxybenzyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds Sharing the Pyrido[2,1-c][1,2,4]Triazin Core
N-(3,3-Diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide ()
- Substituent : 3,3-Diphenylpropyl group.
- Key Differences : The bulky, lipophilic diphenylpropyl substituent contrasts with the target compound’s 4-methoxybenzyl group. This may reduce aqueous solubility but increase membrane permeability.
- Implications : Such structural variations could affect binding affinity in hydrophobic pockets of biological targets .
3-(4-Oxo-4H-Pyrido[2,1-c][1,2,4]Triazin-3-yl)-N-[2-(4-Phenyl-1,3-Thiazol-2-yl)Ethyl]Propanamide ()
Table 1: Pyrido[2,1-c][1,2,4]Triazin Derivatives
Compounds with Varied Heterocyclic Cores but Similar Propanamide Backbones
N-(4-Methoxyphenyl)-3-(1H-Pyrazol-1-yl)Propanamide (, Compound 6)
- Core Structure : Pyrazole instead of pyrido-triazin.
- Substituent : 4-Methoxyphenyl.
- Key Differences : Pyrazole’s smaller ring and different nitrogen arrangement may reduce π-π stacking interactions compared to the fused pyrido-triazin system.
N-(4-Methoxybenzyl)-3-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Propanamide ()
Table 2: Heterocyclic Core Variations
Substituent Effects on the Amide Nitrogen
N-(4-Chlorophenyl)-3-(1H-1,2,4-Triazol-1-yl)Propanamide (, Compound 9)
- Substituent : 4-Chlorophenyl.
- Key Differences : Chloro substituents are electron-withdrawing, reducing electron density compared to the target’s methoxy group.
- Implications : Lower solubility but increased stability against metabolic oxidation .
N-(2-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)Propanamide (, Compound 10)
Research Findings and Implications
- Synthetic Methods : and highlight regioselective alkylation and coupling reactions as viable strategies for analogous compounds, though the target compound’s synthesis remains undocumented .
- Bioactivity Gaps: While documents cytotoxicity testing for related propanamides, data on the target compound’s biological activity is absent.
- Physicochemical Properties : The 4-methoxybenzyl group likely enhances solubility compared to chloro or bulky aryl substituents, as seen in and .
Biological Activity
N-(4-methoxybenzyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 338.4 g/mol. The compound features a pyrido-triazine core that is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1435998-56-3 |
| Molecular Formula | C18H18N4O3 |
| Molecular Weight | 338.4 g/mol |
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, derivatives of pyrido[2,1-c][1,2,4]triazines have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that a related triazine compound inhibited the growth of colon cancer cells by modulating apoptosis pathways and increasing the expression of pro-apoptotic factors like caspase-3 .
Antimicrobial Activity
The compound's biological profile suggests potential antimicrobial effects. Similar triazine derivatives have been explored for their ability to inhibit bacterial growth and show efficacy against certain fungal strains. For example, compounds with triazine cores have been reported to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : It could modulate receptors associated with cell signaling pathways that regulate apoptosis or immune responses.
Further studies are required to elucidate the exact pathways and targets involved.
Case Studies
- Antitumor Activity : A study focusing on the synthesis and evaluation of triazine derivatives found that certain compounds demonstrated IC50 values in the low micromolar range against various tumor cell lines. These findings suggest that modifications to the triazine structure could enhance anticancer activity .
- Antimicrobial Screening : Another research effort tested several pyrido-triazine derivatives against common pathogens. The results indicated that some derivatives exhibited significant inhibition zones in disk diffusion assays against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-(4-methoxybenzyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide?
The synthesis involves multi-step organic reactions, including coupling of the pyrido[2,1-c][1,2,4]triazin-4-one core with the N-(4-methoxybenzyl)propanamide moiety. Critical optimization steps include:
- Catalyst selection : Use palladium-based catalysts for cross-coupling reactions to enhance yield .
- Temperature control : Maintain 60–80°C during amide bond formation to prevent decomposition .
- Purification : Employ column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) to isolate the product .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm intermediates using LC-MS .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy : Use ¹H and ¹³C NMR to verify the presence of the 4-methoxybenzyl group (δ 3.8 ppm for OCH₃) and the pyridotriazinone ring (δ 8.2–8.6 ppm for aromatic protons) .
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 395.2) and purity (>95%) .
- X-ray crystallography : For unambiguous structural confirmation, employ SHELXL for refinement of single-crystal data .
Q. How should researchers design initial biological activity screenings for this compound?
- Target selection : Prioritize kinases or enzymes with structural homology to known pyridotriazinone targets (e.g., tyrosine kinases) .
- Assay conditions : Use in vitro enzymatic inhibition assays at 10 µM concentration, with ATP concentrations adjusted to physiological levels (1–5 mM) .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-response validation : Re-test activity across a wider concentration range (1 nM–100 µM) to identify non-linear effects .
- Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 knockout models to confirm specificity .
- Data normalization : Account for batch-to-batch variability in compound purity by integrating LC-MS data into activity analyses .
Q. What experimental approaches are recommended for elucidating the compound’s reaction mechanisms?
- Isotopic labeling : Introduce deuterium at the propanamide chain to track hydrogen transfer during oxidation/reduction reactions .
- Kinetic studies : Perform time-resolved NMR to monitor intermediate formation under varying pH (4–9) and temperature conditions .
- Computational modeling : Use density functional theory (DFT) to predict transition states and compare with experimental data .
Q. How can computational methods aid in identifying molecular targets and binding modes?
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with kinase ATP-binding pockets (PDB IDs: 1ATP, 2JDO) .
- MD simulations : Run 100-ns trajectories to assess stability of the compound-receptor complex in explicit solvent .
- QSAR modeling : Corinate substituent effects (e.g., methoxy vs. ethoxy groups) with activity data to refine pharmacophore models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
